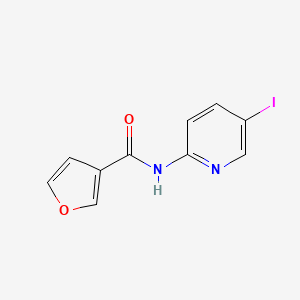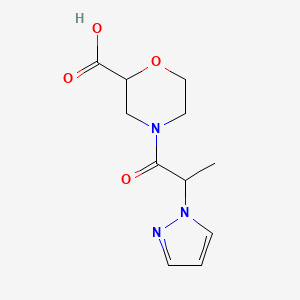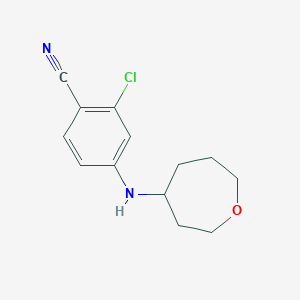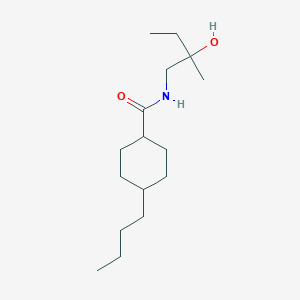
N-(5-iodopyridin-2-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-iodopyridin-2-yl)furan-3-carboxamide, also known as IPF, is a synthetic compound that has been widely used in scientific research applications. IPF is a potent inhibitor of the protein kinase CK1α, which plays a crucial role in various cellular processes, including cell division, circadian rhythm, and DNA damage response.
作用機序
N-(5-iodopyridin-2-yl)furan-3-carboxamide acts as a competitive inhibitor of CK1α by binding to the ATP-binding pocket of the kinase domain. The binding of N-(5-iodopyridin-2-yl)furan-3-carboxamide prevents the binding of ATP and substrate to CK1α, thus inhibiting its activity. The crystal structure of N-(5-iodopyridin-2-yl)furan-3-carboxamide bound to CK1α has been solved, revealing the key interactions between the inhibitor and the kinase domain.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of CK1α by N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to affect the phosphorylation of various protein substrates, leading to changes in cellular processes such as cell division, circadian rhythm, and DNA damage response. N-(5-iodopyridin-2-yl)furan-3-carboxamide has also been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Mcl-1. In addition, N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
実験室実験の利点と制限
One of the advantages of using N-(5-iodopyridin-2-yl)furan-3-carboxamide in lab experiments is its high potency and selectivity towards CK1α. N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to be a more potent inhibitor of CK1α than other known inhibitors, such as D4476 and IC261. N-(5-iodopyridin-2-yl)furan-3-carboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-(5-iodopyridin-2-yl)furan-3-carboxamide is its cytotoxicity towards some cell lines, which may affect the interpretation of the results.
将来の方向性
There are several future directions for the use of N-(5-iodopyridin-2-yl)furan-3-carboxamide in scientific research. One direction is the investigation of the role of CK1α in cancer and other diseases. CK1α has been shown to be dysregulated in various cancers, making it a potential therapeutic target. N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. Another direction is the development of new CK1α inhibitors based on the structure of N-(5-iodopyridin-2-yl)furan-3-carboxamide. The crystal structure of N-(5-iodopyridin-2-yl)furan-3-carboxamide bound to CK1α provides valuable information for the design of new inhibitors with improved potency and selectivity. Finally, the use of N-(5-iodopyridin-2-yl)furan-3-carboxamide in combination with other inhibitors or chemotherapeutic agents may lead to synergistic effects and improved therapeutic outcomes.
合成法
The synthesis of N-(5-iodopyridin-2-yl)furan-3-carboxamide involves the reaction between 5-iodopicolinic acid and furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields N-(5-iodopyridin-2-yl)furan-3-carboxamide in good purity and yield.
科学的研究の応用
N-(5-iodopyridin-2-yl)furan-3-carboxamide has been extensively used in scientific research to investigate the role of CK1α in various cellular processes. CK1α is a ubiquitous protein kinase that phosphorylates a wide range of protein substrates, including transcription factors, signaling molecules, and structural proteins. N-(5-iodopyridin-2-yl)furan-3-carboxamide has been shown to inhibit CK1α activity in vitro and in vivo, leading to the discovery of new CK1α substrates and signaling pathways. N-(5-iodopyridin-2-yl)furan-3-carboxamide has also been used to study the circadian rhythm, as CK1α plays a critical role in regulating the clock gene expression. In addition, N-(5-iodopyridin-2-yl)furan-3-carboxamide has been used to investigate the DNA damage response, as CK1α is involved in the activation of the DNA damage checkpoint.
特性
IUPAC Name |
N-(5-iodopyridin-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O2/c11-8-1-2-9(12-5-8)13-10(14)7-3-4-15-6-7/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNWIDZSUNIBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodopyridin-2-yl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)
![4-[(E)-3-(3-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589084.png)
![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)


